

# Quantitative Data on Gedatolisib's Effects

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

Get Quote

The following tables summarize key quantitative findings from preclinical studies to help you benchmark your experimental results.

**Table 1: In Vitro Anti-proliferative and Cytotoxic Potency (GR Metrics) in Breast Cancer Cell Lines [1]**

| PAM Inhibitor (Target)      | Average GR <sub>50</sub> (nM) | Average GR <sub>Max</sub> | Average GRAOC |
|-----------------------------|-------------------------------|---------------------------|---------------|
| Gedatolisib (Pan-PI3K/mTOR) | 12 nM                         | -0.68                     | ~0.20         |
| Alpelisib (PI3K $\alpha$ )  | 2783 nM                       | -0.10                     | ~0.55         |
| Capivasertib (AKT)          | 2602 nM                       | 0.00                      | ~0.58         |
| Everolimus (mTORC1)         | 2134 nM                       | 0.33                      | ~0.65         |

*GR<sub>Max</sub> values below 0 indicate a cytotoxic effect. GRAOC (Area Over the Curve) is a combined metric of potency and efficacy; a lower value indicates a stronger overall effect [1].*

**Table 2: In Vivo Efficacy and Safety Observations in Mouse Models [2] [3]**

| Study Model / Cancer Type                         | Treatment Regimen                                | Efficacy Summary                                                 | Body Weight & Toxicity Observations                                                                             |
|---------------------------------------------------|--------------------------------------------------|------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| CRPC Xenograft                                    | NanoGe (10 mg/kg) + NanoCa (10 mg/kg)            | Significant tumor growth inhibition; 83% cure rate [2].          | Slight, transient body weight loss; weight returned to normal after recovery; no hepatic or renal toxicity [2]. |
| HNSCC Xenograft                                   | Gedatolisib (Dose not specified)                 | Suppressed tumor growth in orthotopic and metastatic models [3]. | Not specified in the available excerpt.                                                                         |
| Breast Cancer (with immune checkpoint inhibitors) | Gedatolisib (12 mg/kg) + anti-PD-1 + anti-CTLA-4 | Tumor growth regression and reduced tumor weight [2].            | Tolerable safety profile; significant reduction in adverse events compared to other drug combinations [2].      |

## Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your work.

### Proliferation and Viability Assay (96-well format) [3]

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of **gedatolisib**.

- **Cell Seeding:** Seed a 96-well plate at 10,000 cells/well in complete growth medium.
- **Incubation:** Allow cells to adhere for 24 hours.
- **Drug Treatment:** Treat cells with a concentration gradient of **gedatolisib** (e.g., dissolved in DMSO). Include a vehicle control.
- **Incubation Period:** Incubate for 72 hours.
- **Viability Readout:** Use one of the following methods:
  - **Hoechst Assay:** Aspirate media, perform two freeze-thaw cycles, then add TNE buffer containing Hoechst dye. Measure fluorescence.
  - **Resazurin Assay:** Add resazurin reagent directly to the culture medium at a 1:10 ratio and measure fluorescence.

- **Data Analysis:** Normalize data to the Day 0 measurement. Use software like GraphPad Prism to plot percentage cell viability and calculate the IC50.

## 3D Spheroid Culture & Drug Response in Colorectal Cancer (CRC) Models [4]

This method assesses drug efficacy in a more physiologically relevant 3D model.

- **Spheroid Generation:** Seed CRC cell lines (e.g., DLD-1) at 3,000 cells per spheroid in a suitable 3D culture system to form spheroids.
- **Drug Treatment:** Treat spheroids with **gedatolisib** alone or in combination with other inhibitors (e.g., the MEK inhibitor selumetinib/AZD6244).
- **Treatment Duration:** Incubate for 24-72 hours.
- **Outcome Measures:**
  - **Morphology:** Analyze spheroid integrity and darkness using phase-contrast microscopy.
  - **Metabolic Activity:** Measure cellular ATP levels as a proxy for viability.
  - **Cell Death:** Assess apoptosis via immunofluorescence or other staining.
- **Validation:** Confirm pathway inhibition by Western blot analysis of key nodes like phospho-S6 and phospho-ERK.

## Gedatolisib's Mechanism: Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR (PAM) pathway and **gedatolisib**'s unique multi-node inhibition, which is the basis for its potent efficacy.



Gedatolisib Inhibits Multiple Nodes in the PI3K/AKT/mTOR Pathway

[Click to download full resolution via product page](#)

## Frequently Asked Questions for Troubleshooting

**Q1: In my in vivo models, I observe slight body weight loss in mice treated with gedatolisib. Is this expected, and is it reversible?** Yes, this has been observed in preclinical studies and is typically transient. In a study on castration-resistant prostate cancer (CRPC), a **gedatolisib** nanoformulation (NanoGe) combined with nano-cabazitaxel caused slightly higher body weight loss compared to single-agent groups. **Crucially, body weight returned to normal ranges after a recovery period.** The study also reported no significant hepatic or renal toxicity based on standard biomarkers (ALT, AST, bilirubin, BUN, creatinine) [2].

**Q2: My experiments involve cisplatin-resistant cancer models. Is there a rationale for testing gedatolisib in this context?** Absolutely. Research in head and neck squamous cell carcinoma (HNSCC) has shown that the PI3K-AKT-mTOR pathway is activated in Nrf2-driven cisplatin-resistant tumors. In such models, **gedatolisib** **potently inhibited the proliferation of cisplatin-resistant cells, induced G2/M cell cycle arrest, and re-sensitized them to cisplatin.** The proposed mechanisms include activation of autophagy, senescence, and disruption of fatty acid metabolism [3].

**Q3: Why is gedatolisib more effective in my assays than other PI3K or mTOR inhibitors?** **Gedatolisib** is a dual pan-PI3K and mTOR inhibitor, simultaneously targeting all Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2). Single-node inhibitors (e.g., PI3K $\alpha$ -only or mTORC1-only) often lead to feedback loops that reactivate the pathway and sustain cell survival. **By concurrently inhibiting multiple nodes, gedatolisib provides a more comprehensive blockade,** leading to deeper and more durable suppression of downstream functions like cell cycle progression, protein synthesis, and glucose metabolism. This results in superior anti-proliferative and cytotoxic effects across various cancer cell lines, regardless of PIK3CA or PTEN mutation status [5] [1].

**Q4: For combination therapy in breast cancer, what is the evidence supporting a triplet with gedatolisib?** Strong preclinical evidence exists for combining **gedatolisib** with endocrine therapy (e.g., fulvestrant) and a CDK4/6 inhibitor (e.g., palbociclib). This **triplet combination was significantly more effective at inhibiting breast cancer cell growth in vitro and in vivo than doublets or single agents.** It works by counteracting adaptive resistance mechanisms that often occur when only one pathway is blocked. For example, it prevents the reactivation of the CDK-RB-E2F pathway that can follow palbociclib treatment [5] [6]. This rationale is the basis for ongoing Phase 3 clinical trials (VIKTORIA-1 & 2) [5].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Gedatolisib Potency & Efficacy vs PI3K/AKT/mTOR Inhibitors [pmc.ncbi.nlm.nih.gov]
2. Gedatolisib - an overview [sciencedirect.com]
3. Bypassing cisplatin resistance in Nrf2 hyperactivated head ... [pmc.ncbi.nlm.nih.gov]
4. Selective Eradication of Colon Cancer Cells Harboring ... [pmc.ncbi.nlm.nih.gov]
5. Functional Analysis of the PI3K/AKT/mTOR Pathway ... [pmc.ncbi.nlm.nih.gov]
6. Functional Analysis of the PI3K/AKT/mTOR Pathway ... [mdpi.com]

To cite this document: Smolecule. [Quantitative Data on Gedatolisib's Effects]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548378#gedatolisib-body-weight-loss-recovery>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)